Butyl methyl phthalate
Overview
Description
Butyl methyl phthalate is an organic compound belonging to the phthalate family, which are esters of phthalic acid. Phthalates are primarily used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is specifically used in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl methyl phthalate is synthesized through the esterification of phthalic anhydride with butanol and methanol. The reaction is typically catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the esterification process. The general reaction can be represented as follows:
Phthalic anhydride+Butanol+Methanol→Butyl methyl phthalate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic anhydride is reacted with butanol and methanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from by-products and unreacted starting materials.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of phthalic acid and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce phthalic acid, butanol, and methanol.
Substitution: The ester groups in this compound can be substituted by other nucleophiles under appropriate conditions, leading to the formation of various substituted phthalates.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols under suitable conditions.
Major Products Formed:
Oxidation: Phthalic acid and other oxidation products.
Hydrolysis: Phthalic acid, butanol, and methanol.
Substitution: Substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Butyl methyl phthalate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, particularly in relation to its presence in medical devices and consumer products.
Industry: Utilized in the manufacture of adhesives, coatings, and sealants due to its plasticizing properties.
Mechanism of Action
Butyl methyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in plastics, increasing their flexibility and reducing brittleness. On a molecular level, the ester groups in this compound interact with the polymer chains through polar interactions, enhancing the material’s flexibility.
Comparison with Similar Compounds
Dimethyl phthalate: Another phthalate ester with similar plasticizing properties but different alkyl groups.
Diethyl phthalate: Similar in structure but with ethyl groups instead of butyl and methyl groups.
Butyl benzyl phthalate: Contains a benzyl group in addition to the butyl group, offering different plasticizing characteristics.
Uniqueness of Butyl Methyl Phthalate: this compound is unique due to its specific combination of butyl and methyl ester groups, which provide a balance of flexibility and durability in plastic materials. Its specific properties make it suitable for applications where a moderate level of plasticization is required without compromising the material’s integrity.
Properties
IUPAC Name |
2-O-butyl 1-O-methyl benzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-4-9-17-13(15)11-8-6-5-7-10(11)12(14)16-2/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFSYINDUHLBIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074325 | |
Record name | Butyl methyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34006-76-3 | |
Record name | 1-Butyl 2-methyl 1,2-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34006-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl methyl phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034006763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl methyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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